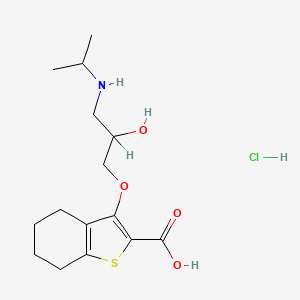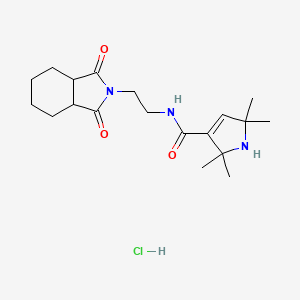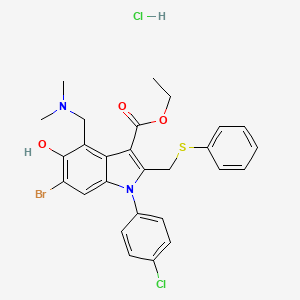
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using iron powder in an aqueous ammonium chloride solution, followed by heating and stirring . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced using reagents like iron powder in the presence of ammonium chloride.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include iron powder, ammonium chloride, and various organic solvents. The reaction conditions often involve controlled temperatures and stirring to ensure complete and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the compound can yield diamino derivatives, which have different chemical and physical properties .
Scientific Research Applications
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- has several scientific research applications:
Organic Electronics: The compound is used as a building block for copolymers in organic solar cells, contributing to the development of high-efficiency photovoltaic devices.
Medicinal Chemistry: Its derivatives are studied for potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it suitable for use in various advanced materials.
Mechanism of Action
The mechanism of action of Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s ability to donate and accept electrons plays a crucial role in its function as a component of photovoltaic devices . In medicinal applications, its mechanism may involve the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dialkylpyrido(2,3,4,5-lmn)phenanthridine-5,10-dione
- 10-Alkoxy-4-alkylpyrido(2,3,4,5-lmn)phenanthridin-5-one
- 5,10-Dialkoxypyrido(2,3,4,5-lmn)phenanthridine
Uniqueness
Pyrido(2,3,4,5-lmn)phenanthridine-5,10-dione, 4,9-dihydro- stands out due to its specific electronic properties and structural features, which make it particularly suitable for applications in organic electronics and material science . Its ability to form stable derivatives with various functional groups further enhances its versatility and potential for diverse applications.
Properties
CAS No. |
727-48-0 |
|---|---|
Molecular Formula |
C14H8N2O2 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2,9-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione |
InChI |
InChI=1S/C14H8N2O2/c17-13-7-3-1-5-9-11(7)12-8(14(18)15-9)4-2-6-10(12)16-13/h1-6H,(H,15,18)(H,16,17) |
InChI Key |
YDQLDQRUVSNKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)C4=C3C(=CC=C4)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)







